5-Benzyl-3-methyl-2-phenyl-1H-pyrrole
Overview
Description
5-Benzyl-3-methyl-2-phenyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with benzyl, methyl, and phenyl groups Pyrroles are a class of compounds known for their aromaticity and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-methyl-2-phenyl-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of benzylamine with 2-phenyl-3-methylbut-2-enal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-3-methyl-2-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Scientific Research Applications
5-Benzyl-3-methyl-2-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-pyrrole: Lacks the benzyl and methyl groups, resulting in different reactivity and applications.
3-Methyl-2-phenyl-1H-pyrrole: Similar structure but without the benzyl group, affecting its chemical properties.
5-Benzyl-2-phenyl-1H-pyrrole: Similar but lacks the methyl group, leading to variations in reactivity.
Uniqueness
5-Benzyl-3-methyl-2-phenyl-1H-pyrrole is unique due to the combination of benzyl, methyl, and phenyl groups on the pyrrole ring
Properties
IUPAC Name |
5-benzyl-3-methyl-2-phenyl-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-14-12-17(13-15-8-4-2-5-9-15)19-18(14)16-10-6-3-7-11-16/h2-12,19H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRXZXMOUCMJRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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